

what is the structure of DSPE-PEG1000-GE11

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Compound of Interest

Compound Name: DSPE-PEG1000-GE11

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An in-depth technical guide on the structure, properties, and synthesis of **DSPE-PEG1000-GE11**, a key molecule in targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals.

Introduction

DSPE-PEG1000-GE11 is a complex, targeted liposomal component designed for advanced drug delivery systems. It is an amphiphilic polymer conjugate that combines three distinct functional moieties:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling stable incorporation into the lipid bilayer of nanoparticles or liposomes.
- Polyethylene Glycol (PEG1000): A hydrophilic polymer chain with an average molecular weight of 1000 Da. The PEG chain acts as a flexible spacer and provides a "stealth" characteristic to nanoparticles, helping them evade the immune system and prolonging circulation time.
- GE11 Peptide: A dodecapeptide (12 amino acids) that acts as a targeting ligand. It specifically binds to the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells.[1][2]

The conjugation of these three components results in a molecule capable of anchoring to a lipid-based drug carrier, providing it with stability and longevity in circulation, and directing it specifically to EGFR-expressing cells.[1]

Core Structure and Composition

The structure of **DSPE-PEG1000-GE11** consists of the DSPE lipid, connected via its ethanolamine headgroup to one end of the PEG1000 polymer chain. The other end of the PEG chain is covalently linked to the N-terminus of the GE11 peptide.

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

- Description: A saturated phospholipid with a glycerol backbone, two 18-carbon stearoyl acyl chains, a phosphate group, and an ethanolamine headgroup.
- Function: Acts as the hydrophobic anchor, embedding the molecule within the lipid membrane of a nanocarrier.[3]

PEG1000 (Polyethylene Glycol 1000)

- Description: A polyether with the general formula $\text{H}(\text{OCH}_2\text{CH}_2)_n\text{OH}$. For PEG1000, the average molecular weight is approximately 1000 g/mol, which corresponds to an average of 22-23 repeating oxyethylene units.[4][5]
- Function: Serves as a hydrophilic, flexible spacer arm. It sterically stabilizes the nanoparticle, reducing aggregation and opsonization (uptake by the immune system).[6]

GE11 Peptide

- Description: A small peptide ligand identified through phage display screening.[2] It has a high affinity for EGFR but exhibits lower mitogenic activity compared to the natural ligand, EGF, making it a safer targeting moiety.[7]
- Sequence: H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH (YHWYGYTPQNVI).[8]
- Function: Provides active targeting capabilities, directing the drug delivery vehicle to cells overexpressing EGFR.[1][2]

Linkages

- **DSPE to PEG:** The DSPE molecule is typically linked to the PEG chain via a stable bond, such as a carbamate or amide linkage, formed with the primary amine of the ethanolamine headgroup.
- **PEG to GE11:** The GE11 peptide is conjugated to the distal end of the PEG chain. This is commonly achieved by forming a stable amide bond between a carboxyl group (or its activated form, like an NHS ester) on the PEG terminus and the N-terminal amine of the peptide's Tyrosine residue.^[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DSPE-PEG1000-GE11** and its constituent components.

Component / Property	Value	Reference(s)
DSPE		
Molecular Formula	C ₄₁ H ₈₂ NO ₈ P	[10]
Average Molecular Weight	749.05 g/mol	
PEG1000		
General Formula	H(OCH ₂ CH ₂) _n OH	[5]
Average Molecular Weight	950 - 1050 g/mol	[4][5]
Average Repeating Units (n)	~22.3	[4]
GE11 Peptide		
Sequence	YHWYGYTPQNV	[7][8]
Molecular Formula	C ₇₅ H ₉₇ N ₁₇ O ₁₉	[8]
Average Molecular Weight	1540.7 g/mol	[2][8]
EGFR Binding Affinity (Kd)	~22 nM	[2][8]
DSPE-PEG1000-GE11 Conjugate		
Purity	Typically >95%	[11][12]
Storage Temperature	-20°C	[10][11][13]

Experimental Protocols

The synthesis of **DSPE-PEG1000-GE11** is a multi-step process involving the conjugation of the three components. Below is a generalized protocol based on common bioconjugation techniques.

Synthesis of DSPE-PEG1000-Carboxylic Acid

This is a common intermediate for peptide conjugation.

- Materials: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), PEG-bis(succinimidyl succinate) (PEG-2OSu) with MW 1000, Chloroform, Triethylamine (TEA).
- Procedure:
 1. Dissolve DSPE in a mixture of chloroform and methanol.
 2. Dissolve PEG-2OSu in chloroform.
 3. Add the DSPE solution to the PEG-2OSu solution.
 4. Add triethylamine to the reaction mixture to act as a base catalyst.
 5. Stir the reaction mixture vigorously at room temperature overnight.
 6. The reaction results in the formation of DSPE-PEG1000-COOH as one of the succinimidyl groups reacts with DSPE and the other hydrolyzes to a carboxylic acid.
 7. Purify the product using dialysis or size exclusion chromatography to remove unreacted reagents.
 8. Characterize the intermediate using ^1H NMR and mass spectrometry.[\[9\]](#)[\[14\]](#)

Activation of DSPE-PEG1000-Carboxylic Acid

The terminal carboxyl group is activated to facilitate reaction with the peptide's amine group.

- Materials: DSPE-PEG1000-COOH, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
- Procedure:
 1. Dissolve DSPE-PEG1000-COOH in anhydrous DCM or DMF.
 2. Add NHS and EDC (or DCC) to the solution in slight molar excess.
 3. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

4. The reaction yields DSPE-PEG1000-NHS. The dicyclohexylurea byproduct (if using DCC) can be removed by filtration. The product is often used immediately in the next step.

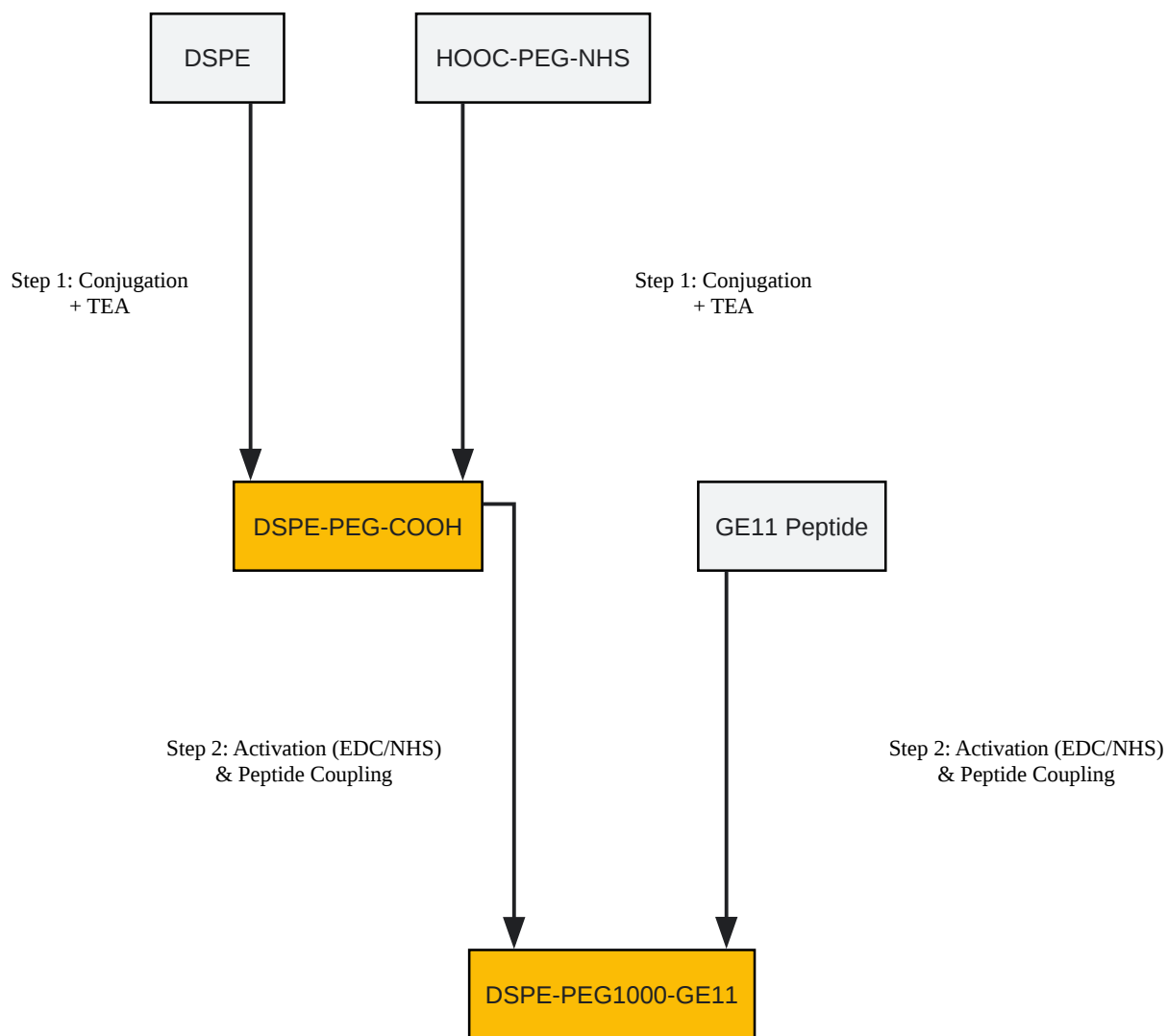
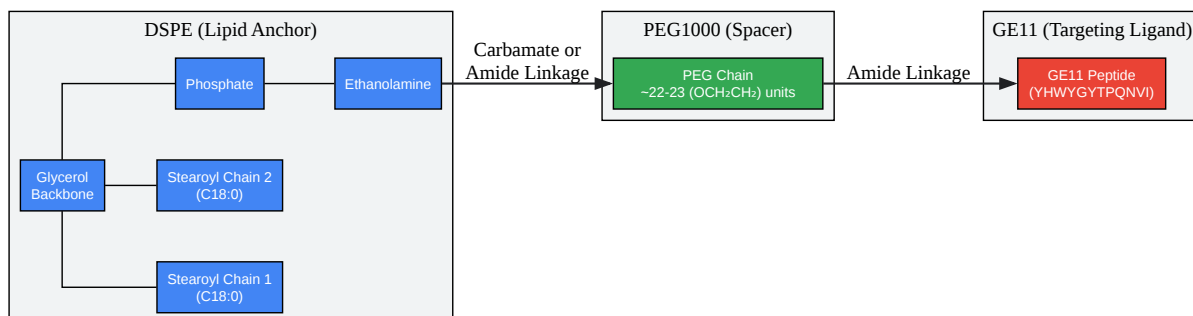
Conjugation of GE11 Peptide to DSPE-PEG1000-NHS

This is the final step to create the target molecule.

- Materials: DSPE-PEG1000-NHS, GE11 peptide, Anhydrous DMF, Diisopropylethylamine (DIPEA).
- Procedure:
 1. Dissolve the GE11 peptide in anhydrous DMF. Add a small amount of DIPEA to ensure the N-terminal amine is deprotonated and nucleophilic.
 2. Add the freshly prepared DSPE-PEG1000-NHS solution to the peptide solution.
 3. Allow the reaction to proceed overnight at room temperature with gentle stirring.
 4. Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris).
 5. Purify the final **DSPE-PEG1000-GE11** conjugate using dialysis against deionized water followed by lyophilization.
 6. Characterize the final product using HPLC for purity, MALDI-TOF mass spectrometry to confirm the molecular weight, and NMR for structural confirmation.[\[15\]](#)

Visualizations

Structural Diagram



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